molecular formula C19H14N2 B2981471 6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 209268-82-6

6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2981471
CAS No.: 209268-82-6
M. Wt: 270.335
InChI Key: WGGKDCQBVFJRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,13-Dihydro-5H-indolo[3,2-c]acridine is a nitrogen-containing heterocyclic compound characterized by a fused indole-acridine scaffold. This structure imparts unique electronic and photophysical properties, making it relevant in materials science and medicinal chemistry. Synthetically, it is often prepared via Friedlander condensation of 2-amino-5-chlorobenzophenone with 3,4-dihydro-2H-carbazol-1(9H)-one, catalyzed by SnO₂ nanoparticles under microwave irradiation . Its rigid planar structure also contributes to solvent-dependent fluorescence and photostability, particularly in protic environments .

Properties

IUPAC Name

6,13-dihydro-5H-indolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGKDCQBVFJRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 6,13-dihydro-5H-indolo[3,2-c]acridine involves the Friedlander condensation reaction. This method uses 2-amino-5-chlorobenzophenone and active methylene compounds such as 3,4-dihydro-2H-carbazol-1(9H)-ones in the presence of tin(IV) oxide nanoparticles under microwave irradiation . This approach is noted for being practical and eco-friendly.

Industrial Production Methods

While specific industrial production methods for 6,13-dihydro-5H-indolo[3,2-c]acridine are not widely documented, the Friedlander condensation method mentioned above could be adapted for larger-scale production. The use of microwave irradiation and tin(IV) oxide nanoparticles can enhance reaction efficiency and yield, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,13-dihydro-5H-indolo[3,2-c]acridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated indoloacridine derivatives.

    Substitution: Functionalized indoloacridine derivatives with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with biological macromolecules such as DNA and proteins. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical Properties

Compound λem (nm) ΔEST (eV) Application Key Feature Reference
6,13-Dihydro-5H-indolo[3,2-c]acridine 450–500 (solvent-dependent) 0.15–0.3 Bioimaging, OLEDs High photostability in protic solvents
34AcCz-Trz (Indolo[3,2-a]acridine) ~470 (deep blue) 0.18 OLED emitter High TADF efficiency (ΦPL ~90%)
PT (Indolo[2,3-b]acridine-based) ~520 0.12 Two-photon theranostics Lower ΔEST, dual proton transfer
  • Photostability: 6,13-Dihydro-5H-indolo[3,2-c]acridine (IA) shows 200× lower photodegradation in methanol than in hexane due to hydrogen-bond-induced stabilization of the excited state . In contrast, flexible indole-naphthyridines degrade faster due to rotameric equilibria .
  • TADF Performance: Indolo[3,2-a]acridine derivatives (e.g., 34AcCz-Trz) achieve higher external quantum efficiencies (EQE >20%) in OLEDs compared to [3,2-c] analogs, attributed to optimized donor-acceptor configurations .

Biological Activity

6,13-Dihydro-5H-indolo[3,2-c]acridine is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antiviral effects, alongside relevant research findings and case studies.

6,13-Dihydro-5H-indolo[3,2-c]acridine exhibits a unique structural combination of indole and acridine moieties. This dual structure enhances its ability to interact with various biological targets, making it a promising candidate for therapeutic applications.

Anticancer Activity

Research has demonstrated that 6,13-dihydro-5H-indolo[3,2-c]acridine shows significant anticancer activity through mechanisms such as DNA intercalation and topoisomerase inhibition. These mechanisms disrupt DNA replication and transcription, which are critical in cancer cell proliferation.

Case Studies

  • In Vitro Studies : A study reported that derivatives of indolo[3,2-c]acridine exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines (e.g., MCF-7 and A549) . The compounds demonstrated significant apoptosis induction in cancer cells while sparing normal cells like HEK293 .
  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to intercalate into DNA and inhibit topoisomerase II enzymes. This leads to the disruption of DNA repair processes and promotes apoptosis in cancer cells .

Antimicrobial Activity

6,13-Dihydro-5H-indolo[3,2-c]acridine has shown promising antimicrobial properties against various pathogens.

Research Findings

  • Antibacterial Activity : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 40 µg/mL .
  • Antifungal Activity : Some derivatives have also been tested for antifungal properties, demonstrating effectiveness against common fungal strains .

Antiviral Activity

Emerging studies suggest that 6,13-dihydro-5H-indolo[3,2-c]acridine may possess antiviral properties as well. Its mechanism may involve interference with viral replication processes.

Comparative Analysis

To better understand the biological activity of 6,13-dihydro-5H-indolo[3,2-c]acridine compared to similar compounds, the following table summarizes key findings:

CompoundIC50 (µM)Activity TypeTarget Pathway
6,13-Dihydro-5H-indolo[3,2-c]acridine7 - 20AnticancerDNA Intercalation
Acridine Carboxamide14 - 18AnticancerTopoisomerase Inhibition
Quinacrine<10Antimalarial/AnticancerDNA Binding
Thiazacridine10 - 15Antimicrobial/AnticancerCell Membrane Disruption

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,13-dihydro-5H-indolo[3,2-c]acridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using indole and acridine precursors. For example, thermal or acid-catalyzed Friedel-Crafts alkylation can form the fused heterocyclic core . Key parameters include:

  • Temperature : Elevated temperatures (120–150°C) improve cyclization efficiency but may increase side products.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but require careful quenching to avoid decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents favor selectivity.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound (>95% purity) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 6,13-dihydro-5H-indolo[3,2-c]acridine?

  • Methodological Answer : A combination of techniques is required:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm backbone structureAromatic proton signals at δ 7.2–8.5 ppm; NH protons at δ 10–12 ppm (broad) .
HRMS Verify molecular formulaExact mass matching C₁₉H₁₄N₂ (e.g., m/z 270.32) .
XRD Determine crystal packingPlanar heterocyclic core with π-π stacking distances (~3.5 Å) .
Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or byproduct analysis .

Q. How can researchers integrate 6,13-dihydro-5H-indolo[3,2-c]acridine into a theoretical framework for photophysical or pharmacological studies?

  • Methodological Answer : Link the compound’s structure to its electronic properties (e.g., HOMO-LUMO gaps for fluorescence) or receptor-binding potential (e.g., intercalation with DNA). For example:

  • Photophysical Studies : Use DFT calculations to model excited-state behavior and compare with experimental UV-Vis/fluorescence spectra .
  • Pharmacological Screening : Align with indoloacridine-based anticancer agents (e.g., topoisomerase inhibition) by testing in vitro cytotoxicity against cancer cell lines (IC₅₀ assays) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for 6,13-dihydro-5H-indolo[3,2-c]acridine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modified substituents (e.g., methyl, hydroxyl groups) to isolate functional group contributions .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize confounding variables .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups) .

Q. What factorial design strategies optimize the synthetic route for 6,13-dihydro-5H-indolo[3,2-c]acridine under green chemistry principles?

  • Methodological Answer : Apply a 2³ factorial design to evaluate:

  • Factors : Catalyst loading (low vs. high), solvent (ethanol vs. DMF), temperature (80°C vs. 120°C).
  • Responses : Yield, purity, E-factor (environmental impact).
  • Outcome : Identify conditions that maximize yield while minimizing waste (e.g., ethanol as a green solvent reduces E-factor by 40%) .

Q. What computational methods are suitable for predicting the interaction of 6,13-dihydro-5H-indolo[3,2-c]acridine with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking : Screen against DNA topoisomerase I (PDB ID: 1T8I) to identify binding poses with lowest ΔG values .
  • MD Simulations (NAMD/GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate RMSD/RMSF to validate binding .
  • Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Methodological Notes

  • Data Interpretation : Conflicting results in spectral or bioactivity data necessitate revisiting synthetic protocols or assay methodologies .
  • Theoretical Alignment : Ground studies in established frameworks (e.g., indoloacridines as DNA intercalators) to ensure relevance and comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.